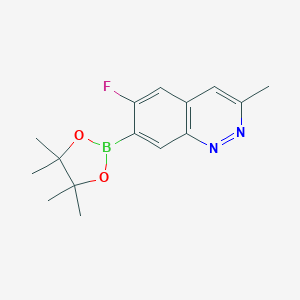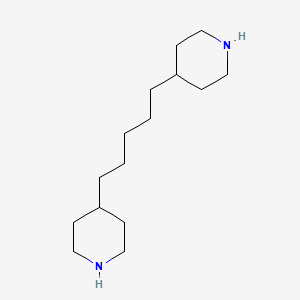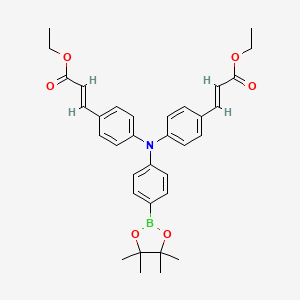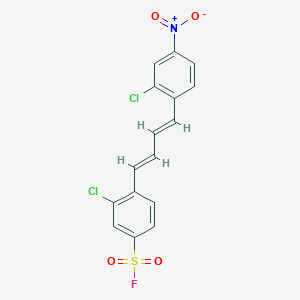
3-(2,6-Dimethylphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dimethylphenyl)azetidine is a four-membered nitrogen-containing heterocycle This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Aza Paternò–Büchi Reaction: : One of the most efficient methods to synthesize azetidines, including 3-(2,6-Dimethylphenyl)azetidine, is the [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction typically proceeds under photochemical conditions and is known for its high regio- and stereoselectivity.
-
Alkylation of Primary Amines: : Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method is straightforward and efficient for synthesizing various 1,3-disubstituted azetidines.
-
Microwave Irradiation: : A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . This method is simple and efficient for producing azetidines.
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale adaptations of the synthetic routes mentioned above. The use of microwave irradiation and photochemical reactions can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Azetidines can undergo oxidation reactions, often leading to the formation of more complex nitrogen-containing compounds.
-
Reduction: : Reduction reactions can convert azetidines into their corresponding amines, which can be further functionalized.
-
Substitution: : Azetidines can participate in substitution reactions, where the nitrogen atom can be replaced or modified with various functional groups.
Common Reagents and Conditions
-
Oxidizing Agents: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reducing Agents: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
-
Substitution Reagents: : Halogenating agents and organometallic reagents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro compounds, while reduction typically yields amines.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dimethylphenyl)azetidine has several applications in scientific research:
-
Chemistry: : It is used as a building block for synthesizing more complex molecules and polymers .
-
Biology: : Its unique structure makes it a valuable tool for studying biological processes and interactions.
-
Medicine: : Azetidines are explored for their potential therapeutic applications, including as antibacterial and antiviral agents .
-
Industry: : They are used in the production of coatings, adhesives, and other materials due to their unique chemical properties .
Wirkmechanismus
The mechanism of action of 3-(2,6-Dimethylphenyl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can be harnessed for specific applications, such as drug development and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
Aziridines: : These are three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines .
-
Pyrrolidines: : These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines .
Uniqueness
3-(2,6-Dimethylphenyl)azetidine is unique due to its specific substitution pattern and the presence of the 2,6-dimethylphenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
3-(2,6-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-4-3-5-9(2)11(8)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI-Schlüssel |
DTPOGWJMZAVGID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine](/img/structure/B13344846.png)
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13344848.png)

![(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine](/img/structure/B13344858.png)
![Methyl 3-oxospiro[3.6]decane-1-carboxylate](/img/structure/B13344862.png)
![7-Bromo-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13344875.png)

![2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride](/img/structure/B13344888.png)
![5-Fluoro-3-iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13344889.png)
![Benzenesulfonylfluoride, 2-chloro-6-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13344891.png)
![tert-Butyl 5-methyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13344896.png)



